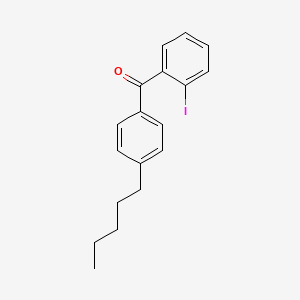

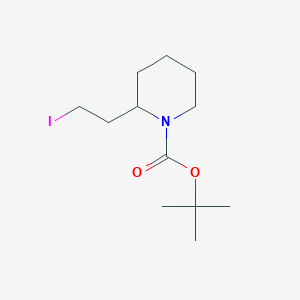

2-Iodo-4'-n-pentylbenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Preparation and Application of Halobenzoate Derivatives

Synthesis Analysis The synthesis of functionalized phosphane-containing building blocks, which are suitable for labeling biologically active molecules, has been demonstrated. Specifically, a 2-(diphenylphosphanyl)phenyl 4-stannylbenzoate building block was converted into a 4-iodobenzoate derivative through the introduction of iodine. This process is significant as it enables the incorporation of the 4-iodobenzoate moiety into molecules of pharmacological interest using the traceless Staudinger ligation. The method was successfully applied to insert the 4-iodobenzoate into a peptide on solid support, showcasing the versatility of the approach in the synthesis of complex molecules .

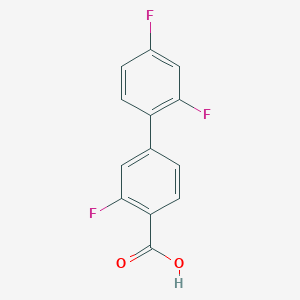

Molecular Structure Analysis While the provided papers do not directly discuss the molecular structure of 2-Iodo-4'-n-pentylbenzophenone, they do provide insights into related halogenated aromatic compounds. For instance, the synthesis of 4-iodobenzoate derivatives involves the introduction of an iodine atom into the benzoate structure, which can significantly affect the electronic properties of the molecule due to the high atomic radius and polarizability of iodine .

Chemical Reactions Analysis The chemical reactivity of iodinated benzoate compounds is highlighted by their use as oxidimetric agents. In one study, 2-iodylbenzoate is proposed as an oxidizing agent for the spectrophotometric determination of primary aromatic amines. The reaction between 2-iodylbenzoate and 4-N-methylaminophenol leads to the formation of a purple-red product, which can be quantitatively measured. This indicates that iodinated benzoates can participate in electron transfer reactions, which is a valuable property in analytical chemistry .

Physical and Chemical Properties Analysis The physical and chemical properties of halogenated phenols, such as 2,6-dibromophenol, have been studied due to their impact on the flavor of crustacea. These compounds, including brominated and iodinated phenols, are known for their characteristic flavors and odors even at low concentrations. The presence of halogens like iodine and bromine in the phenolic structure can lead to significant changes in the physical and chemical properties of these molecules, such as volatility and reactivity, which in turn affect their sensory attributes .

科学研究应用

在合成化学中的应用

2-碘-4'-正戊基苯甲酮及其衍生物在合成化学中得到广泛应用。通过亲电环化从同炔丙基硒化物合成高度官能化的 2,3-二氢硒吩,其中使用了 I(2) 等碘化合物,证明了碘衍生物在促进成环反应和获得高产率的环化产物中的效用 (Schumacher 等人,2010)。此外,将 2-(二苯基膦基)苯基 4-锡基苯甲酸酯等构建模块转化为 4-碘苯甲酸酯,以通过无痕 Staudinger 连接标记具有生物活性的分子,展示了碘化合物在生物偶联和标记技术中的作用 (Mamat 和 Köckerling,2014)。

在材料科学中的应用

碘衍生物在合成具有特定性质的材料中至关重要。例如,使用 Negishi 偶联制备了一系列同系的 4-(4-烷基苯偶氮)苯酚,其中 4-(4-碘苯偶氮)苯酚等化合物发挥了重要作用。这些化合物对于合成具有向列液晶相的材料至关重要,突出了它们在液晶技术领域的重要性 (Johnson、Ringstrand 和 Kaszyński,2009)。

在催化和化学转化中的应用

碘化合物在催化和各种化学转化中的作用已得到充分证明。合成咔唑霉素 B,其中碘化起着关键作用,突出了碘化合物在复杂有机合成和转化中的重要性 (Crich 和 Rumthao,2004)。此外,多价碘的化学已在有机合成中得到广泛应用,特别是作为各种选择性氧化转化的试剂,证明了碘化合物在化学合成中的多功能性 (Zhdankin 和 Stang,2008)。

作用机制

Target of Action

It is known that this compound is used in the synthesis of other complex molecules .

Mode of Action

The mode of action of 2-Iodo-4’-n-pentylbenzophenone involves its use as a building block in the synthesis of more complex molecules. It is used in reactions such as bromination, benzyl protection, and halogen exchange reactions . These reactions are essential in the creation of new compounds with potential applications in various fields.

Biochemical Pathways

Its role in the synthesis of complex molecules suggests that it could potentially influence a variety of biochemical pathways depending on the final compounds it helps to create .

Pharmacokinetics

Its physical properties such as boiling point (4524±380 °C) and density (1390±006 g/cm3) have been predicted . These properties can influence its behavior in biological systems and its bioavailability.

Result of Action

The molecular and cellular effects of 2-Iodo-4’-n-pentylbenzophenone’s action are largely dependent on the final compounds it helps to synthesize. As a building block in the synthesis of complex molecules, its effects can vary widely .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-4’-n-pentylbenzophenone. For instance, the effects of solvents and ligands in halogen exchange reactions involving this compound have been studied in detail . Additionally, temperature and pressure conditions can affect its reactivity and the yield of the reactions it participates in .

属性

IUPAC Name |

(2-iodophenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWHCVHKKDVTIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612485 |

Source

|

| Record name | (2-Iodophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4'-n-pentylbenzophenone | |

CAS RN |

64358-28-7 |

Source

|

| Record name | (2-Iodophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)